Methadone hydrobromide
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Overview
Description
(-)-6-(Dimethylamino)-4,4-diphenyl-3-heptanone hydrobromide, also known as DMHP, is a chemical compound that belongs to the class of synthetic opioids. It is a potent analgesic drug that has been used in scientific research for its unique properties. DMHP is a derivative of ketamine and has a similar mechanism of action. In
Mechanism of Action
Methadone hydrobromide acts on the central nervous system by binding to the mu-opioid receptor. This receptor is responsible for the analgesic effects of opioids. This compound also has agonist activity at the kappa-opioid receptor, which may contribute to its analgesic effects. The exact mechanism of action of this compound is still being studied, but it is believed to involve the modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
This compound has been shown to produce potent analgesia in animal models. It has also been found to have anti-inflammatory effects, which may be beneficial in the treatment of chronic pain. This compound has been shown to have a high affinity for the mu-opioid receptor, and it produces a similar profile of effects to other opioids, such as morphine. However, this compound has been found to produce less respiratory depression and fewer side effects than other opioids.
Advantages and Limitations for Lab Experiments
Methadone hydrobromide has several advantages for lab experiments. It is a potent analgesic drug that can be used to study the effects of opioids on the central nervous system. It has also been shown to have anti-inflammatory effects, which may be beneficial in the study of chronic pain. However, this compound has some limitations for lab experiments. It is a controlled substance, and its use is highly regulated. It can also be difficult to obtain, and its synthesis requires specialized equipment and expertise.
Future Directions
For the study of Methadone hydrobromide include the development of new analgesic drugs and the study of its effects on the immune system and addiction.
Synthesis Methods
Methadone hydrobromide can be synthesized by the reaction of 4,4-diphenyl-3-buten-2-one with dimethylamine in the presence of hydrobromic acid. The reaction yields this compound hydrobromide salt, which is a white crystalline solid. The synthesis of this compound is a complex process that requires careful attention to detail and safety precautions.
Scientific Research Applications
Methadone hydrobromide has been used in scientific research for its unique pharmacological properties. It has been studied for its potential as an analgesic drug, and its effects on the central nervous system. This compound has also been used to study the effects of opioids on the immune system, and its potential as a treatment for addiction.
properties
CAS RN |
19767-48-7 |
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Molecular Formula |
C21H28BrNO |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-(dimethylamino)-4,4-diphenylheptan-3-one;hydrobromide |
InChI |
InChI=1S/C21H27NO.BrH/c1-5-20(23)21(16-17(2)22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17H,5,16H2,1-4H3;1H |
InChI Key |
FSICAXDYXLRLRG-UHFFFAOYSA-N |
Isomeric SMILES |
CCC(=O)C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Canonical SMILES |
CCC(=O)C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2.Br |
Origin of Product |
United States |
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